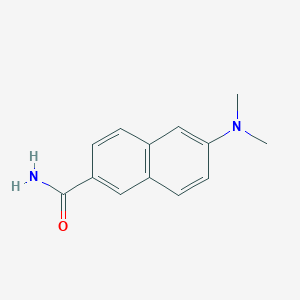![molecular formula C12H12N2O B13124308 2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one CAS No. 92173-92-7](/img/structure/B13124308.png)
2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two methyl groups at the 2 and 4 positions and a ketone group at the 6 position of the bipyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one typically involves the use of Grignard reagents and copper catalysts. One common method involves the reaction of 2,4-dimethylpyridine with a Grignard reagent in the presence of a copper catalyst under an inert atmosphere. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at a controlled temperature. After the reaction, the mixture is quenched with a saturated ammonium chloride solution, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions and electron transfer. The compound’s molecular targets include enzymes and proteins that contain metal cofactors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 5,5’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
Uniqueness
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is unique due to the presence of the ketone group at the 6 position, which imparts distinct chemical reactivity and coordination properties compared to other bipyridine derivatives .
Eigenschaften
CAS-Nummer |
92173-92-7 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
4,6-dimethyl-5-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-8-7-11(15)14-9(2)12(8)10-3-5-13-6-4-10/h3-7H,1-2H3,(H,14,15) |
InChI-Schlüssel |
RRYLVVAIAHQKMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=C1C2=CC=NC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



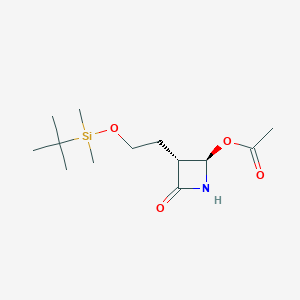
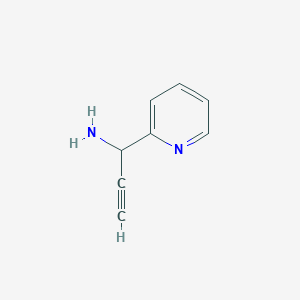
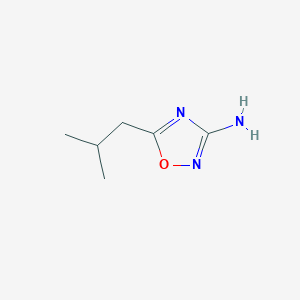
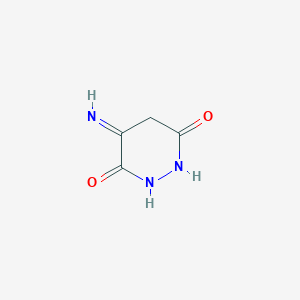
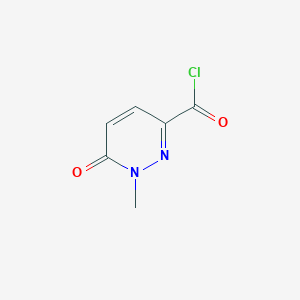

![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride](/img/structure/B13124257.png)

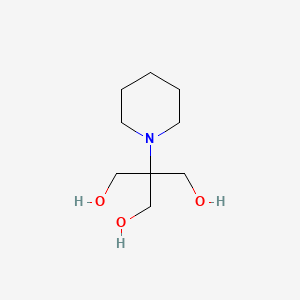
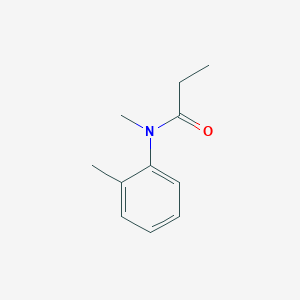
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
